molecular formula C17H17ClN4O2 B4655206 N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea

N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea

Cat. No. B4655206
M. Wt: 344.8 g/mol
InChI Key: OUVLHRITBQSTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea, also known as AG-490, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. AG-490 is a potent inhibitor of Janus kinase 2 (JAK2), which is a key enzyme involved in the regulation of cytokine signaling pathways.

Mechanism of Action

N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea exerts its pharmacological effects by inhibiting the activity of JAK2, which is a key enzyme involved in cytokine signaling pathways. JAK2 is responsible for the phosphorylation and activation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival. By inhibiting JAK2 activity, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea prevents the activation of STATs and downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to induce apoptosis, inhibit angiogenesis, and reduce invasion and metastasis. In inflammation and autoimmune disorders, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to reduce inflammation, promote tissue repair, and enhance immune function.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK2 inhibition. N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has some limitations, including its potential toxicity and off-target effects, which may limit its clinical applications.

Future Directions

There are several future directions for N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea research, including the development of more potent and selective JAK2 inhibitors, the investigation of N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea combination therapy with other anti-cancer agents, and the exploration of N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the elucidation of the molecular mechanisms underlying N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea pharmacological effects may provide insights into the development of novel therapeutic strategies for various diseases.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to inhibit the growth and proliferation of various cancer cell lines, including leukemia, breast, colon, and prostate cancer cells. N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation and autoimmune disorders, N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to inhibit cytokine signaling pathways, which play a crucial role in the pathogenesis of these diseases. N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-17(2)7-13-12(14(23)8-17)9-19-15(21-13)22-16(24)20-11-5-3-4-10(18)6-11/h3-6,9H,7-8H2,1-2H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVLHRITBQSTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea
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N-(3-chlorophenyl)-N'-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)urea

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